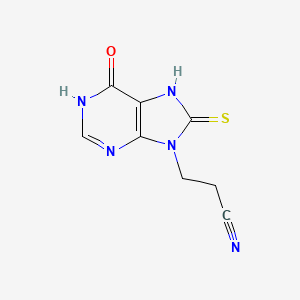
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a bromine atom and a piperazine ring with a cyclopropylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrrole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The cyclopropylmethyl group can be added via alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and neurotransmitter regulation, depending on the specific application.
類似化合物との比較
Similar Compounds
(4-Bromo-1h-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but lacks the cyclopropylmethyl group.
(4-Chloro-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone: Chlorine atom instead of bromine.
(4-Bromo-1h-pyrrol-2-yl)(4-(ethylpiperazin-1-yl)methanone: Ethyl group instead of cyclopropylmethyl.
Uniqueness
The presence of the cyclopropylmethyl group in (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone imparts unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
特性
分子式 |
C13H18BrN3O |
|---|---|
分子量 |
312.21 g/mol |
IUPAC名 |
(4-bromo-1H-pyrrol-2-yl)-[4-(cyclopropylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H18BrN3O/c14-11-7-12(15-8-11)13(18)17-5-3-16(4-6-17)9-10-1-2-10/h7-8,10,15H,1-6,9H2 |
InChIキー |
TUBLJZGTEMPNDL-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC(=CN3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)




![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)



![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
